molecular formula C6H9F2N B1404561 5,5-Difluoro-2-azaspiro[3.3]heptane CAS No. 1330765-36-0

5,5-Difluoro-2-azaspiro[3.3]heptane

Cat. No. B1404561
CAS RN: 1330765-36-0
M. Wt: 133.14 g/mol
InChI Key: NZYYXJQEQOFFFW-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C6H9F2N . It has a molecular weight of 133.139 Da . The compound is often associated with trifluoroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is typically stored in a refrigerator . The compound is often found in the form of an oil .

Scientific Research Applications

Drug Discovery and Development

5,5-Difluoro-2-azaspiro[3.3]heptane: is a valuable synthetic target in drug discovery programs due to its unique structural features. The compound’s spirocyclic nature and fluorine substitutions make it a candidate for creating bioisosteres, which are molecules that can mimic the biological effects of another molecule while offering improved properties such as increased metabolic stability or reduced toxicity .

Material Science

In material science, the compound’s potential lies in its ability to act as a building block for polymers with specific properties. The difluoro groups could impart high thermal stability and resistance to degradation, making materials derived from this compound suitable for high-performance applications .

Chemical Synthesis

This compound: serves as an intermediate in the synthesis of more complex chemical structures. Its incorporation into various synthetic pathways can lead to the creation of novel compounds with potential applications across different fields of chemistry .

Biochemistry

The compound’s structural similarity to piperidine, a common motif in many bioactive molecules, suggests that it could be used to design new ligands that interact with biological targets. This could be particularly useful in the development of new pharmaceuticals or in the study of biochemical pathways .

Environmental Applications

While specific environmental applications of This compound are not directly mentioned in the available literature, compounds like this could be explored for their potential use in environmental remediation processes, such as the synthesis of agents that can capture pollutants or facilitate their breakdown .

Industrial Uses

In an industrial context, the compound could be investigated for its utility in the manufacture of specialty chemicals or as a catalyst in certain types of chemical reactions. Its unique properties might offer advantages in terms of efficiency or the ability to catalyze reactions under milder conditions .

Safety and Hazards

The safety information for 5,5-Difluoro-2-azaspiro[3.3]heptane includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Azaspiro[3.3]heptanes, including 5,5-Difluoro-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Future research may focus on overcoming these challenges and exploring the potential of this class of compounds in drug discovery.

properties

IUPAC Name

7,7-difluoro-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYXJQEQOFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C12CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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